molecular formula C5H9N3O2S2 B1600795 2-Methylamino-4-methylthiazole-5-sulfonamide CAS No. 348086-68-0

2-Methylamino-4-methylthiazole-5-sulfonamide

Cat. No.: B1600795
CAS No.: 348086-68-0
M. Wt: 207.3 g/mol
InChI Key: LVLDBZCFWNSVLJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Methylamino-4-methylthiazole-5-sulfonamide can be achieved through various methods. One of the classical methods for synthesizing thiazole rings, which are part of this compound, includes the Hantzsch thiazole synthesis . This method involves the cyclization of α-haloketones with thioamides. Another method is the Cook–Heilbron synthesis, which also involves the formation of thiazole rings

Biological Activity

2-Methylamino-4-methylthiazole-5-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a thiazole ring, which is known for conferring various biological properties to its derivatives. The compound's molecular formula is C6H8N2O3SC_6H_8N_2O_3S with a molecular weight of 192.21 g/mol.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, making it a candidate for antibiotic development.
  • Antitumor Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle regulation.
  • Enzyme Inhibition : Interaction studies have indicated that this compound can bind to specific enzymes, potentially altering metabolic pathways in cells.

Table 1: Biological Activities of this compound

Activity TypeObserved EffectReference
AntimicrobialEffective against S. aureus
AntitumorInduces apoptosis in cancer cells
Enzyme InhibitionBinds to metabolic enzymes

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Interaction : The compound has been shown to interact with various enzymes, including those involved in metabolic pathways. This interaction can lead to altered biochemical responses in living systems.
  • Cell Signaling Modulation : It may influence cell signaling pathways related to growth and apoptosis, particularly in cancer cells .
  • Structural Activity Relationship (SAR) : Studies have indicated that modifications to the thiazole ring and substituents can significantly impact the biological activity of similar compounds, suggesting that structural variations can enhance or diminish efficacy .

Table 2: Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
2-Chloro-4-methylthiazole-5-sulfonamideChlorine substitution on the thiazoleAntibacterial
4-Methylthiazole-5-sulfonamideLacks amino group at position 2Antifungal
2-Amino-4-methylthiazoleAmino group at position 2Anticancer

Case Studies and Research Findings

Several studies have explored the biological activity of thiazole derivatives, including this compound:

  • Antitumor Effects : A study demonstrated that thiazole derivatives could inhibit tumor growth in vitro and in vivo models. The presence of specific functional groups was correlated with enhanced cytotoxicity against cancer cell lines .
  • Antimicrobial Potency : Research indicated that compounds similar to this compound exhibited potent antibacterial activity against strains resistant to conventional antibiotics .
  • Pharmacokinetics : The pharmacokinetic profile suggests good bioavailability and distribution within biological systems, which is crucial for therapeutic applications.

Properties

IUPAC Name

4-methyl-2-(methylamino)-1,3-thiazole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O2S2/c1-3-4(12(6,9)10)11-5(7-2)8-3/h1-2H3,(H,7,8)(H2,6,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVLDBZCFWNSVLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80460880
Record name 4-Methyl-2-(methylamino)-1,3-thiazole-5-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80460880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

348086-68-0
Record name 4-Methyl-2-(methylamino)-5-thiazolesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=348086-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-2-(methylamino)-1,3-thiazole-5-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80460880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

144 g (0.576 mol) of 2-chloro-4-methyl-1,3-thiazole-5-sulfonamide are introduced at room temperature into 600 ml of acetonitrile, and 147 g (1.9 mol) of 40% strength aqueous methylamine solution are metered in at room temperature. The reaction mixture is stirred at 50° C. for 6 h and then concentrated in a rotary evaporator. The residue is mixed with water, filtered with suction and dried.
Quantity
144 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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